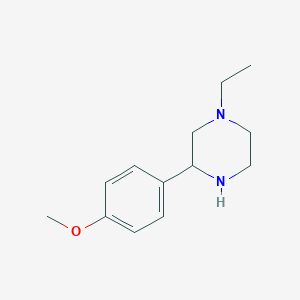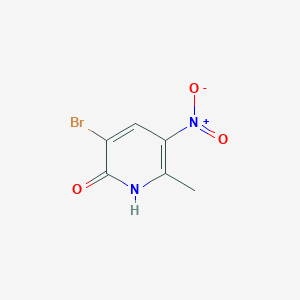
1-乙基-3-(4-甲氧基苯基)哌嗪
描述
1-Ethyl-3-(4-methoxyphenyl)piperazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a piperazine derivative .
Synthesis Analysis
The synthesis of 1-Ethyl-3-(4-methoxyphenyl)piperazine involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-(4-methoxyphenyl)piperazine has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method and the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis
Piperazine derivatives, including 1-Ethyl-3-(4-methoxyphenyl)piperazine, show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-3-(4-methoxyphenyl)piperazine include its solubility, melting point, boiling point, and flash point . Theoretical calculations of its properties have been performed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .科学研究应用
有机合成
1-乙基-3-(4-甲氧基苯基)哌嗪是有机合成中的重要中间体。 由于其反应性的哌嗪环,它可以用于合成多种复杂分子,该环可以进行取代反应以形成新的键 .
药物应用
该化合物是一种具有多种药理活性的药效团。 由于其与血清素受体相互作用的能力,它已被研究用于创建抗精神病药和抗抑郁药 .
抗真菌活性
研究表明,包括 1-乙基-3-(4-甲氧基苯基)哌嗪在内的哌嗪衍生物可以有效治疗真菌感染。 这是由于它们能够破坏真菌的细胞膜,导致细胞死亡 .
抗菌特性
哌嗪衍生物的抗菌特性使其成为开发新型抗生素的候选者。 它们可以抑制各种细菌的生长,并且正在研究它们对耐药菌株的疗效 .
抗氧化用途
哌嗪化合物已知具有抗氧化特性。 它们可以中和自由基,自由基是细胞代谢的有害副产物,会导致氧化应激和细胞损伤 .
抗疟疾和抗 HIV 蛋白酶活性
有证据表明,哌嗪衍生物可用于开发治疗疟疾和 HIV 的方法。 它们已被证明可以抑制 HIV 中的蛋白酶,该蛋白酶对于病毒的复制周期至关重要 .
抗癌潜力
一些哌嗪衍生物已被确定为潜在的抗癌剂。 它们有助于抑制各种癌细胞,并且正在探索它们在肿瘤学中的治疗应用 .
农用化学品和染料
作为中间体,1-乙基-3-(4-甲氧基苯基)哌嗪还用于合成农用化学品和染料。 其在化学反应中的多功能性使其成为在农业和纺织工业中使用的化合物的宝贵组成部分 .
安全和危害
1-Ethyl-3-(4-methoxyphenyl)piperazine can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
作用机制
Target of Action
Piperazine derivatives are often found in drugs and bioactive molecules due to their wide range of biological and pharmaceutical activity . They are mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
It’s known that the piperazine moiety can form important bonds with target residues, as seen in the co-crystallized aripiprazole, where a bond forms between the tertiary amine of the piperazine and asp116 residue .
Biochemical Pathways
The synthesis of piperazine derivatives often involves various chemical reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Action Environment
The synthesis of piperazine derivatives often involves various conditions that could potentially influence their action .
生化分析
Biochemical Properties
1-Ethyl-3-(4-methoxyphenyl)piperazine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. By inhibiting acetylcholinesterase, 1-Ethyl-3-(4-methoxyphenyl)piperazine increases acetylcholine levels, which can enhance cholinergic transmission and improve cognitive functions . Additionally, it interacts with serotonin receptors, particularly the 5-HT3 receptor, influencing neurotransmitter release and modulating mood and anxiety levels .
Cellular Effects
1-Ethyl-3-(4-methoxyphenyl)piperazine exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can activate downstream signaling pathways, leading to changes in gene expression and neurotransmitter release. This modulation of neurotransmitter levels can impact mood, anxiety, and cognitive functions. Furthermore, 1-Ethyl-3-(4-methoxyphenyl)piperazine has been shown to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-3-(4-methoxyphenyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This results in increased acetylcholine levels and enhanced cholinergic transmission . Additionally, 1-Ethyl-3-(4-methoxyphenyl)piperazine interacts with serotonin receptors, particularly the 5-HT3 receptor, modulating neurotransmitter release and influencing mood and anxiety levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(4-methoxyphenyl)piperazine can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 1-Ethyl-3-(4-methoxyphenyl)piperazine remains stable under controlled conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to 1-Ethyl-3-(4-methoxyphenyl)piperazine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Metabolic Pathways
1-Ethyl-3-(4-methoxyphenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 1-Ethyl-3-(4-methoxyphenyl)piperazine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic effects . Studies have shown that 1-Ethyl-3-(4-methoxyphenyl)piperazine can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(4-methoxyphenyl)piperazine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of 1-Ethyl-3-(4-methoxyphenyl)piperazine is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-15-9-8-14-13(10-15)11-4-6-12(16-2)7-5-11/h4-7,13-14H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOWRQXCEKRNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)


![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)





![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)



